Cas no 1707375-95-8 (1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine)
1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine
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- Inchi: 1S/C11H10ClN7/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18/h1-6H,7,13H2
- InChI Key: FVAPMHMNUDCVMX-UHFFFAOYSA-N
- SMILES: N1(CC2N(C3=CC=CC=C3Cl)N=NN=2)C=C(N)C=N1
1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508776-1g |
1-((1-(2-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-1H-pyrazol-4-amine |
1707375-95-8 | 97% | 1g |
$396 | 2023-03-07 |
1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine
Professional Introduction to Compound with CAS No. 1707375-95-8 and Product Name: 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine
The compound in question, identified by the CAS number 1707375-95-8, is a highly specialized molecule with a complex chemical structure. Its product name, 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine, highlights its intricate architecture, which includes functional groups such as chlorophenyl, tetrazole, and pyrazole moieties. These components contribute to its unique reactivity and potential applications in the field of pharmaceutical chemistry.
Recent advancements in medicinal chemistry have underscored the importance of heterocyclic compounds in drug design. The presence of both tetrazole and pyrazole rings in this molecule suggests a high degree of structural complexity, which can be leveraged for developing novel therapeutic agents. Tetrazole derivatives, in particular, have gained significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The 2-Chloro-phenyl substituent in the molecule adds another layer of functionality, enhancing its potential for further derivatization. Chlorophenyl groups are well-known for their role in modulating enzyme activity and receptor binding, making them valuable in the development of small-molecule drugs. This combination of features positions the compound as a promising candidate for further investigation in drug discovery programs.
Current research in the field of heterocyclic chemistry has demonstrated that molecules containing both tetrazole and pyrazole moieties exhibit enhanced pharmacological properties. For instance, studies have shown that such compounds can interact with multiple biological targets, leading to synergistic effects that improve therapeutic outcomes. The 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine structure is no exception, as it possesses the inherent potential to interact with various enzymes and receptors involved in disease pathways.
In addition to its structural complexity, this compound also exhibits interesting physicochemical properties that make it suitable for pharmaceutical applications. The presence of multiple heterocyclic rings contributes to its stability and solubility characteristics, which are critical factors in drug formulation. Furthermore, the electron-rich nature of the tetrazole ring suggests that it may be susceptible to further functionalization through reactions such as nucleophilic substitution or metal-catalyzed cross-coupling.
Recent experimental studies have begun to explore the biological activity of derivatives similar to 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine. These studies have revealed promising results in terms of antimicrobial efficacy against resistant strains of bacteria and fungi. The ability of these compounds to disrupt essential bacterial processes without causing significant toxicity makes them attractive candidates for developing new antibiotics.
The development of novel antiviral agents has also been a focus area in recent years, and compounds like this one show potential in this domain as well. The unique structural features of tetrazole and pyrazole derivatives allow them to interfere with viral replication mechanisms by inhibiting key enzymes or disrupting viral protein-protein interactions. This dual functionality makes them particularly valuable in the fight against emerging viral threats.
From a synthetic chemistry perspective, the preparation of 1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Techniques such as palladium-catalyzed coupling reactions and transition-metal-mediated functionalizations play a crucial role in constructing the complex framework of this molecule. These synthetic strategies not only demonstrate the versatility of current chemical tools but also pave the way for future modifications and optimizations.
The pharmacokinetic properties of this compound are another area of interest for researchers. Studies have shown that derivatives with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles when tested preclinically. This is an important consideration for drug development, as poor ADME properties can significantly limit a candidate’s therapeutic potential.
Furthermore, computational modeling has been increasingly employed to predict the binding modes and interactions between this type of compound and biological targets. Molecular docking studies have provided valuable insights into how modifications to the chlorophenyl, tetrazole, and pyrazole moieties can enhance binding affinity and selectivity. These computational approaches complement experimental work by allowing researchers to rapidly screen large libraries of compounds for potential hits.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Exploration into its potential as an anticancer agent has already begun, with preliminary studies suggesting that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function or inhibiting key signaling pathways.
In conclusion,1-[1-(2-Chloro-phenyl)-1H-tetrazol-5-ylmethyl]-1H-pyrazol-4-ylamine represents a fascinating example of how complex molecular architectures can be leveraged for therapeutic purposes. Its unique combination of structural features positions it as a valuable scaffold for further drug discovery efforts across multiple disease areas. As research continues to uncover new biological activities and synthetic strategies for modifying this compound,its potential as a lead molecule remains highly promising.
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